molecular formula C19H18Cl2F3NO2 B12756253 N-((2,6-Dichlorobenzoyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)benzeneethanamine CAS No. 94593-36-9

N-((2,6-Dichlorobenzoyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)benzeneethanamine

Cat. No.: B12756253
CAS No.: 94593-36-9
M. Wt: 420.2 g/mol
InChI Key: FTMMVAFLHWCYHF-UHFFFAOYSA-N
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Description

N-((2,6-Dichlorobenzoyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)benzeneethanamine is a synthetic organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,6-Dichlorobenzoyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)benzeneethanamine typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of 2,6-Dichlorobenzoyl Chloride: This is achieved by reacting 2,6-dichlorobenzoic acid with thionyl chloride under reflux conditions.

    Esterification: The resulting 2,6-dichlorobenzoyl chloride is then reacted with an appropriate alcohol to form the ester intermediate.

    Amidation: The ester intermediate is then reacted with N-ethyl-alpha-methyl-3-(trifluoromethyl)benzeneethanamine under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((2,6-Dichlorobenzoyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)benzeneethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoyl and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

N-((2,6-Dichlorobenzoyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)benzeneethanamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-((2,6-Dichlorobenzoyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)benzeneethanamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The presence of dichlorobenzoyl and trifluoromethyl groups enhances its binding affinity and specificity, leading to significant biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-Dichlorobenzoyl)-4-[1,6-dimethyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl]-L-phenylalanine
  • N-(2,6-Dichlorobenzoyl)-N′,N″-bis(pyrrolidinyl)-phosphoric triamide

Uniqueness

N-((2,6-Dichlorobenzoyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)benzeneethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

CAS No.

94593-36-9

Molecular Formula

C19H18Cl2F3NO2

Molecular Weight

420.2 g/mol

IUPAC Name

[ethyl-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino] 2,6-dichlorobenzoate

InChI

InChI=1S/C19H18Cl2F3NO2/c1-3-25(27-18(26)17-15(20)8-5-9-16(17)21)12(2)10-13-6-4-7-14(11-13)19(22,23)24/h4-9,11-12H,3,10H2,1-2H3

InChI Key

FTMMVAFLHWCYHF-UHFFFAOYSA-N

Canonical SMILES

CCN(C(C)CC1=CC(=CC=C1)C(F)(F)F)OC(=O)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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